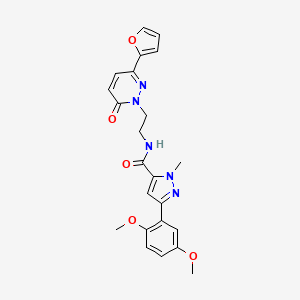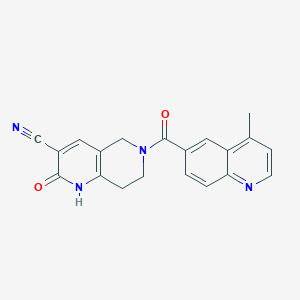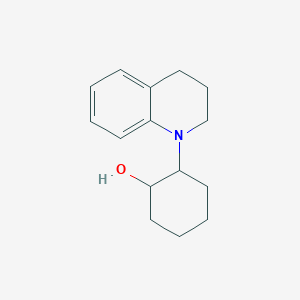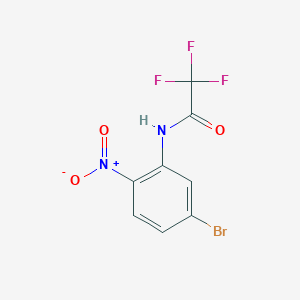![molecular formula C8H8BNO2S2 B2508511 [2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid CAS No. 2377609-84-0](/img/structure/B2508511.png)
[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of borinic acid derivatives, including[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid, often involves the addition of organometallic reagents to boranes . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) . Chemical Reactions Analysis
Boronic acids, including[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid, are known to participate in Suzuki-Miyaura coupling reactions . This is a metal-catalyzed reaction, typically with palladium, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester, or special cases with aryl trifluoroborane) and halide or triflate under basic conditions .
Scientific Research Applications
Polymeric Carrier for Boronic Acid-Containing Drugs
[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid, as a boronic acid derivative, finds application in biomedical fields like antitumor chemotherapy and boron neutron capture therapy (BNCT). A study highlights the use of a polymeric carrier to stably encapsulate boronic acid-containing drugs, enhancing their pharmacokinetics and targeting drug release capabilities. This approach was demonstrated with bortezomib-loaded nanoparticles, showing improved antitumor efficacy and reduced hepatotoxicity (Kim, Suzuki, & Nagasaki, 2020).
Antimicrobial Activity of Boron Complexes
Boron complexes of benzothiazolines, including derivatives like [2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid, are studied for their antimicrobial properties. These complexes exhibit potential as fungicides and bactericides. Their biological activity and structural aspects suggest significant applications in agriculture, pharmacology, and industry (Pandey & Singh, 2000).
Synthesis of Chalcogen-Benzothiazoles
An efficient method for the synthesis of chalcogen-benzothiazoles, using [2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid, has been developed. This process allows access to a wide range of structurally diverse arylchalcogen-substituted benzothiazoles. Some of these products show in vitro antiproliferative activities on various human cancer cell lines (Guo et al., 2018).
Optical Properties of Boron Complexes
Quantum chemical analyses have been conducted to study the optical properties of boron complexes of benzothiazolines. This includes investigating the nonlinear optical (NLO) properties of these compounds, which could have applications in optical technologies (Tüzün & Sayın, 2019).
Fluorescent Chemosensors
Boronic acids, like [2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid, are used in developing fluorescent chemosensors. These sensors are significant for detecting biological substances, playing a crucial role in disease diagnosis and treatment. The sensors based on boronic acid can detect various substances, including carbohydrates and bioactive substances (Huang et al., 2012).
Mechanism of Action
Target of Action
The primary target of [2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid is hydrogen peroxide (H2O2) in cancer cells . The compound is part of a recently synthesized Ir(III) complex, which is characterized by the presence of an aryl boronic acid moiety that can detect H2O2 .
Mode of Action
The compound interacts with its target through a H2O2-mediated oxidation of boronic acids under physiological conditions . This interaction results in the formation of an active complex for photodynamic therapy (PDT) applications and a quinone methide (QM) as a by-product . The QM can scavenge glutathione (GSH), compromising one of the most powerful cellular defenses against the reactive oxygen species (ROS) produced by PDT treatments .
Biochemical Pathways
The compound affects the ROS generation pathway and the glutathione scavenging pathway . The H2O2-mediated oxidation of the aryl boronic acid leads to the formation of the active complex and the QM . The QM then scavenges GSH, reducing the cellular defense against ROS . This process results in increased oxidative stress and potential apoptosis in cells .
Pharmacokinetics
Boronic acids and their derivatives are generally known for their stability and readily prepared nature, which could potentially impact their bioavailability .
Result of Action
The action of [2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid results in the generation of ROS and the reduction of GSH in cells . This leads to increased oxidative stress, which can induce apoptosis and destroy diseased tissues .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid. For instance, the Suzuki–Miyaura cross-coupling reaction, which involves boronic acids, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action could be influenced by factors such as pH, temperature, and the presence of other functional groups .
properties
IUPAC Name |
(2-methylsulfanyl-1,3-benzothiazol-6-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2S2/c1-13-8-10-6-3-2-5(9(11)12)4-7(6)14-8/h2-4,11-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCSYHYHWPWWMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N=C(S2)SC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(cinnamylthio)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2508428.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,3-dichlorophenyl)methanone](/img/structure/B2508432.png)
![8-ethyl-4-(ethylamino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2508433.png)
![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B2508435.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2508436.png)
![(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2508440.png)
![4-(azepan-1-ylsulfonyl)-N-[4-(1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B2508441.png)


![4-(3-chlorophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2508444.png)
![{[4-(Methylsulfanyl)phenyl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B2508445.png)
![2-cyano-3-(furan-2-yl)-N-[(oxan-2-yl)methanesulfonyl]prop-2-enamide](/img/structure/B2508448.png)
